molecular formula C11H11Cl2NO3S B2360167 2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid CAS No. 338421-43-5

2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid

Cat. No.: B2360167
CAS No.: 338421-43-5
M. Wt: 308.17
InChI Key: JLAPSFRCSLOHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid is an organic compound characterized by the presence of a dichlorobenzyl group, an amino group, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid typically involves the reaction of 2,4-dichlorobenzylamine with a suitable acylating agent, followed by the introduction of a sulfanylacetic acid group. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and minimize waste. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or protein modification.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The dichlorobenzyl group may interact with hydrophobic pockets in proteins, while the amino and sulfanyl groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 2-Bromoethylamine
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid

Uniqueness

2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid is unique due to the presence of both dichlorobenzyl and sulfanylacetic acid moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-[(2,4-dichlorophenyl)methylamino]-2-oxoethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3S/c12-8-2-1-7(9(13)3-8)4-14-10(15)5-18-6-11(16)17/h1-3H,4-6H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAPSFRCSLOHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNC(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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